4-(2-Dipropylaminoethyl)phenol
Description
4-(2-Dipropylaminoethyl)phenol is a phenolic derivative characterized by a phenol ring substituted with a 2-(dipropylamino)ethyl group.
Properties
Molecular Formula |
C14H23NO |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
4-[2-(dipropylamino)ethyl]phenol |
InChI |
InChI=1S/C14H23NO/c1-3-10-15(11-4-2)12-9-13-5-7-14(16)8-6-13/h5-8,16H,3-4,9-12H2,1-2H3 |
InChI Key |
OJDDVYFYQUXKDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(2-Dipropylaminoethyl)phenol with phenolic analogs from the evidence, focusing on substituent effects and functional group contributions to key properties.
2.1 Structural Analogues
lists numerous alkyl- and aryl-substituted phenols (e.g., 4-propylphenol, 4-butylphenol) . These compounds share a phenol core but differ in substituent type and chain length. Key structural distinctions include:
- Alkyl substituents (e.g., 4-pentylphenol, 4-octylphenol): Hydrophobic alkyl chains increase lipophilicity and reduce water solubility.
- Aminoethyl substituents (e.g., Phenol, 4-(2-aminoethyl) ): The presence of an amino group introduces polarity and basicity, enhancing solubility in acidic media.
2.2 Physicochemical Properties
Table 1: Substituent Effects on Phenol Derivatives
2.3 Nonlinear Optical (NLO) Properties
While the target compound lacks direct NLO data, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol (–9) provides insights into substituent-driven NLO behavior:
- Low HOMO-LUMO gap (2.54 eV ) due to π-conjugation in the imidazole ring.
- High third-order susceptibility (χ⁽³⁾ = 2.2627×10⁻⁶ esu ) and negative nonlinear refractive index (n₂ = -2.89×10⁻⁶ cm²/W ), indicating self-focusing behavior.
- Comparison with this compound: The tertiary amine in the target compound may similarly enhance charge transfer but with reduced conjugation compared to imidazole derivatives.
Table 2: NLO Properties of 4-(4,5-Diphenylimidazol-2-yl)phenol
2.4 Electronic and Steric Effects
- Alkyl-substituted phenols: Dominated by steric hindrance and hydrophobic interactions, limiting applications in polar environments .
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